N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxamide N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1334376-48-5
VCID: VC5332981
InChI: InChI=1S/C14H19N7O3/c1-9-16-12(24-18-9)7-15-13(22)10-3-5-21(6-4-10)14(23)11-8-20(2)19-17-11/h8,10H,3-7H2,1-2H3,(H,15,22)
SMILES: CC1=NOC(=N1)CNC(=O)C2CCN(CC2)C(=O)C3=CN(N=N3)C
Molecular Formula: C14H19N7O3
Molecular Weight: 333.352

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxamide

CAS No.: 1334376-48-5

Cat. No.: VC5332981

Molecular Formula: C14H19N7O3

Molecular Weight: 333.352

* For research use only. Not for human or veterinary use.

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxamide - 1334376-48-5

Specification

CAS No. 1334376-48-5
Molecular Formula C14H19N7O3
Molecular Weight 333.352
IUPAC Name N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(1-methyltriazole-4-carbonyl)piperidine-4-carboxamide
Standard InChI InChI=1S/C14H19N7O3/c1-9-16-12(24-18-9)7-15-13(22)10-3-5-21(6-4-10)14(23)11-8-20(2)19-17-11/h8,10H,3-7H2,1-2H3,(H,15,22)
Standard InChI Key IZLBWBRBMHKKNW-UHFFFAOYSA-N
SMILES CC1=NOC(=N1)CNC(=O)C2CCN(CC2)C(=O)C3=CN(N=N3)C

Introduction

Structural and Molecular Characteristics

The molecule’s architecture comprises three distinct domains:

  • Piperidine-4-carboxamide core: A six-membered saturated amine ring substituted at the 4-position with a carboxamide group.

  • 3-Methyl-1,2,4-oxadiazole moiety: A five-membered heterocycle featuring two nitrogen atoms and one oxygen atom, linked to the piperidine via a methylene bridge.

  • 1-Methyl-1H-1,2,3-triazole-4-carbonyl group: A triazole ring substituted with a methyl group at the 1-position, connected to the piperidine’s nitrogen via a carbonyl group.

Electronic and Steric Features

  • The oxadiazole ring’s electron-deficient nature enhances metabolic stability and facilitates π-π interactions with biological targets .

  • The triazole’s dipole moment and hydrogen-bonding capacity contribute to target binding affinity, as observed in HIV protease inhibitors .

  • Piperidine’s conformational flexibility allows adaptive binding in enzyme active sites .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC14H19N7O3\text{C}_{14}\text{H}_{19}\text{N}_7\text{O}_3
Molecular Weight333.35 g/mol
SMILES NotationCC1=NOC(=N1)CNC(=O)C2CCN(CC2)C(=O)C3=CN(N=N3)C
Hydrogen Bond Donors2
Hydrogen Bond Acceptors7

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The molecule can be dissected into three synthons:

  • Piperidine-4-carboxylic acid: Serves as the central scaffold.

  • 3-Methyl-1,2,4-oxadiazole-5-methanamine: Synthesized via cyclization of acylhydrazides with nitriles.

  • 1-Methyl-1H-1,2,3-triazole-4-carboxylic acid: Prepared via Huisgen cycloaddition or oxidative ring closure.

Stepwise Synthesis

  • Piperidine-4-carboxamide Formation:

    • React piperidine-4-carboxylic acid with oxalyl chloride to form the acyl chloride, followed by coupling with 3-methyl-1,2,4-oxadiazole-5-methanamine .

  • Triazole Carbonylation:

    • Convert 1-methyl-1H-1,2,3-triazole-4-carboxylic acid to its acid chloride using thionyl chloride, then couple with the piperidine’s secondary amine .

Key Reaction Conditions:

  • Oxadiazole cyclization typically employs POCl3\text{POCl}_3 at 120°C .

  • Triazole synthesis may utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Biological Activity and Mechanism

While direct pharmacological data for this compound are unavailable, inferences can be drawn from structurally related molecules:

Antimicrobial Properties

  • 1,2,4-Triazole derivatives demonstrate broad-spectrum activity against bacterial and fungal pathogens, likely via inhibition of lanosterol demethylase .

Table 2: Biological Activities of Analogous Compounds

Compound ClassTargetIC₅₀/EC₅₀Source
SulfanyltriazolesHIV-1 reverse transcriptase24–182 nM
Bis-triazolethionesHCT-116 colon cancer6.2 μM
Piperidine-linked triazolesCytochrome P450 enzymesNot determined

Pharmacokinetic and Physicochemical Profiling

Solubility and Permeability

  • The compound’s cLogP (calculated) is ~1.2, suggesting moderate lipophilicity.

  • The presence of multiple hydrogen bond acceptors (7) may limit blood-brain barrier penetration but enhance aqueous solubility.

Metabolic Stability

  • Oxadiazole rings resist oxidative metabolism, while piperidine may undergo N-dealkylation or hydroxylation .

Future Research Directions

  • Synthetic Optimization: Improve yields via microwave-assisted cyclization or flow chemistry .

  • In Vitro Screening: Prioritize assays against oncogenic (MDM2, EGFR) and antimicrobial targets .

  • ADMET Studies: Evaluate hepatotoxicity and CYP450 inhibition potential .

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